molecular formula C17H18N2O6S B2980067 Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477548-74-6

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2980067
CAS RN: 477548-74-6
M. Wt: 378.4
InChI Key: CZGFMWAIUALEMQ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research has explored the use of thiophene derivatives, closely related to Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, in the synthesis of novel heterocycles. These compounds, due to their structural features, have been evaluated for anticancer activity. A study demonstrated that compounds derived from thiophene exhibited potent activity against the colon HCT-116 human cancer cell line, indicating their potential as anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-rheumatic Potential

Another area of research interest is the anti-rheumatic potential of thiophene derivatives. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated for their antioxidant, analgesic, and anti-rheumatic effects. The studies revealed significant effects, highlighting the therapeutic potential of these compounds in treating rheumatic diseases (Sherif & Hosny, 2014).

Heterocyclic Synthesis

The versatility of thiophene derivatives extends to heterocyclic synthesis, where they serve as precursors for a variety of heterocyclic compounds. Research has detailed the synthesis of pyrazole, isoxazole, and pyridazine derivatives from ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the compound's utility in creating pharmaceutical intermediates with potential high pharmaceutical uses (Wardaman, 2000).

Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant capabilities of thiophene derivatives have also been a focus. Compounds synthesized from thiophene derivatives showed excellent antibacterial and antifungal properties, alongside notable antioxidant potential. These findings support the development of new antimicrobial and antioxidant agents based on thiophene chemistry (Raghavendra et al., 2016).

Antibacterial Activity

Further studies into thiophene derivatives have demonstrated their efficacy against a range of bacterial strains, suggesting their potential in developing new antibiotics. Specific compounds were found effective against pathogens like Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, indicating a broad spectrum of antibacterial activity (Altundas et al., 2010).

properties

IUPAC Name

ethyl 6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-24-17(21)14-10-5-4-9(2)8-12(10)26-16(14)18-15(20)11-6-7-13(25-11)19(22)23/h6-7,9H,3-5,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGFMWAIUALEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.